molecular formula C21H22N4O3 B5988542 2-(2,5-dimethylphenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-(2,5-dimethylphenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B5988542
M. Wt: 378.4 g/mol
InChI Key: IQDLXWJMQGQVMH-WSDLNYQXSA-N
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Description

2-(2,5-dimethylphenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group, a pyrazole ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,5-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Condensation Reaction: Finally, the acetohydrazide derivative undergoes a condensation reaction with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and pyrazole moieties.

    Reduction: Reduction reactions can target the hydrazide group, converting it to corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products

    Oxidation: Oxidized derivatives with additional hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenoxy)acetohydrazide: Shares the phenoxy and hydrazide moieties but lacks the pyrazole ring.

    Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester: Contains a similar phenoxy group but differs in the ester and acetic acid functionalities.

Uniqueness

2-(2,5-dimethylphenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is unique due to its combination of phenoxy, pyrazole, and acetohydrazide groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-9-10-15(2)19(11-14)28-13-20(26)23-22-12-18-16(3)24-25(21(18)27)17-7-5-4-6-8-17/h4-12,24H,13H2,1-3H3,(H,23,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDLXWJMQGQVMH-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=C(NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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